

A Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid (MTCA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylthiazolidine-4-carboxylic acid

Cat. No.: B131024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylthiazolidine-4-carboxylic acid** (MTCA), a heterocyclic compound of significant interest in various scientific fields. This document details its chemical identity, properties, synthesis, and analytical methods, with a focus on its role as a cysteine prodrug and its metabolic implications.

Chemical Identity and Synonyms

2-Methylthiazolidine-4-carboxylic acid, commonly abbreviated as MTCA, is a derivative of the amino acid cysteine. It is characterized by a thiazolidine ring with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

Identifier Type	Identifier	Source
IUPAC Name	2-methyl-1,3-thiazolidine-4-carboxylic acid	[1]
CAS Number	4165-32-6	[1]
Molecular Formula	C5H9NO2S	[1]
PubChem CID	160736	[1]
MeSH Entry Terms	2-methylthiazolidine-4-carboxylic acid, MTCA cpd	[1]
Synonyms	4-Thiazolidinecarboxylic acid, 2-methyl-	[1]
2-Methyl-4-thiazolidinecarboxylic acid	[1]	
MTCA	[2]	

Physicochemical Properties

A summary of the key physicochemical properties of MTCA is presented below.

Property	Value	Source
Molecular Weight	147.20 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	152-156 °C	
Water Solubility	30.91 g/L (at 21 °C)	

Synthesis of 2-Methylthiazolidine-4-carboxylic Acid

The synthesis of MTCA typically involves the condensation reaction between L-cysteine and acetaldehyde. A general protocol for the synthesis of 2-substituted-thiazolidine-4-carboxylic

acids is described below and can be adapted for MTCA.

Experimental Protocol: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids (Adaptable for MTCA)

This protocol describes a general method for the synthesis of 2-aryl thiazolidine-4-carboxylic acids, which can be modified for the synthesis of MTCA by substituting the aromatic aldehyde with acetaldehyde.^[4]

Materials:

- L-cysteine hydrochloride
- Acetaldehyde (in place of an aromatic aldehyde)
- Sodium acetate
- Distilled water
- Ethanol

Procedure:

- Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water.
- Add sodium acetate (0.64 mmol) to the solution.
- In a separate flask, prepare a solution of acetaldehyde (0.98 mmol) in 26 mL of ethanol.
- Add the acetaldehyde solution to the L-cysteine solution in a round bottom flask.
- Stir the reaction mixture vigorously at room temperature for approximately 24 hours.
- Precipitation of the product should occur. To enhance precipitation, the reaction vessel can be placed in an ice-cold water bath.
- Separate the precipitate by suction filtration.

- Wash the collected solid several times with cold ethanol.
- The resulting solid is **2-Methylthiazolidine-4-carboxylic acid**. Further purification can be achieved by recrystallization.

Analytical Methodologies

The quantification and characterization of MTCA in biological and chemical matrices are crucial for research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: HPLC-MS/MS for Thiazolidine Carboxylic Acid Derivatives (Adaptable for MTCA)

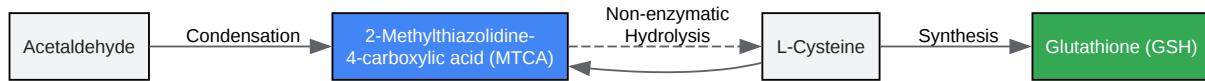
The following protocol, developed for a similar thiazolidine derivative, can be adapted for the quantitative analysis of MTCA in plasma.[5][6]

Sample Preparation (Human Plasma):[6]

- To 50 μ L of a plasma sample, add 5 μ L of an appropriate internal standard solution.
- Add 30 μ L of acetonitrile (ACN) and vortex the mixture at 3000 rpm for 10 minutes at 25 °C.
- Deproteinize the sample by ultrafiltration at 12,000 g for 7 minutes at 25 °C.
- Dilute 5 μ L of the obtained ultrafiltrate 50-fold with a mixture of mobile phase solvents A and B (60:40 v/v).
- Clarify the resulting solution using a syringe filter before injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions:[6]

- Column: X-Bridge Glycan BEH Amide (100 \times 2.1 mm, 2.5 μ m)
- Column Temperature: 20 °C
- Mobile Phase:

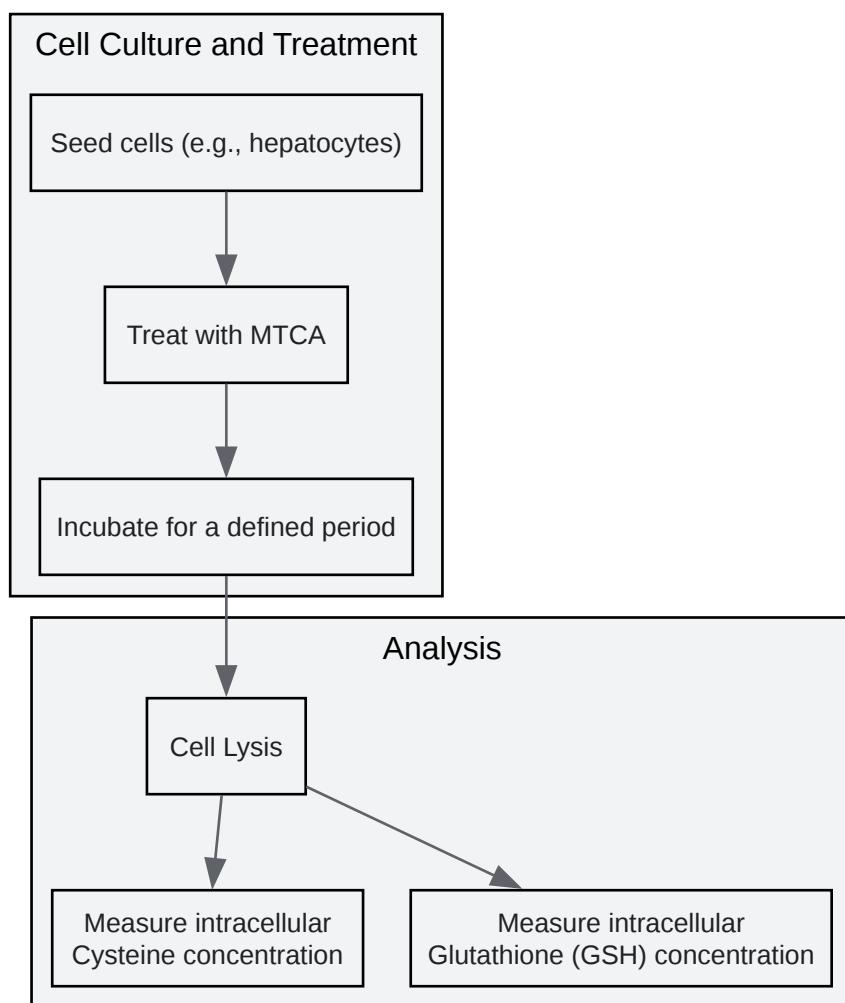

- Solvent A: 0.1% formic acid in water:ACN (95:5, v/v)
- Solvent B: 0.1% formic acid in water:ACN (5:95, v/v)
- Flow Rate: 0.3 mL/min
- Gradient Elution:
 - 0–2 min: 40% Solvent B
 - 2–4 min: Gradient from 40% to 0% Solvent B
 - 4–6 min: Gradient from 0% to 40% Solvent B
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization) with optimized multiple reaction monitoring (MRM) transitions for MTCA and the internal standard.

Biological Role and Signaling Pathways

MTCA is primarily recognized as a prodrug of L-cysteine.^[2] It can be formed endogenously from the condensation of cysteine and acetaldehyde, a metabolite of ethanol.^[2] The thiazolidine ring of MTCA can undergo non-enzymatic hydrolysis to release L-cysteine. This release of cysteine can, in turn, contribute to the synthesis of glutathione (GSH), a major intracellular antioxidant.

Metabolic Pathway of MTCA Formation and Cysteine Release

The formation of MTCA from acetaldehyde and cysteine and its subsequent hydrolysis back to cysteine is a key pathway. This process can be considered a detoxification route for acetaldehyde.



[Click to download full resolution via product page](#)

Metabolic pathway of MTCA formation and its role as a cysteine prodrug.

Experimental Workflow for Assessing MTCA as a Cysteine Prodrug

To experimentally verify the function of MTCA as a cysteine prodrug, a workflow involving cell culture, treatment, and subsequent measurement of intracellular cysteine and glutathione levels can be employed.

[Click to download full resolution via product page](#)

Experimental workflow to evaluate MTCA as a cysteine prodrug.

Experimental Protocols for Biological Activity

Protocol for Measuring Total Glutathione Levels

This protocol is based on the enzymatic recycling method using glutathione reductase.[\[7\]](#)

Materials:

- Cell lysate prepared from MTCA-treated and control cells
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Glutathione reductase
- β -Nicotinamide adenine dinucleotide phosphate (β -NADPH)
- Assay buffer
- 96-well microplate and reader

Procedure:

- Prepare cell lysates from both control and MTCA-treated cells. Deproteination of the samples is required.
- Prepare a standard curve using known concentrations of glutathione.
- In a 96-well plate, add the cell lysate samples and glutathione standards in duplicate.
- Prepare a reaction mixture containing DTNB and glutathione reductase in the assay buffer.
- Prepare a separate solution of NADPH in the assay buffer.
- To each well containing the sample or standard, add the DTNB/glutathione reductase reaction mixture.
- Initiate the reaction by adding the NADPH solution to each well.
- Immediately measure the absorbance at 405 or 412 nm at 30-second intervals for 3 minutes.
- The rate of change in absorbance is proportional to the total glutathione concentration.

- Calculate the glutathione concentration in the samples by comparing their reaction rates to the standard curve.

Protocol for In Vitro Antioxidant Activity (DPPH Assay)

This protocol provides a general method to assess the radical scavenging activity of MTCA.[\[8\]](#) [\[9\]](#)

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- MTCA
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate and reader

Procedure:

- Prepare a stock solution of DPPH in methanol or ethanol.
- Prepare a series of dilutions of MTCA and the positive control in the same solvent.
- In a 96-well microplate, add the DPPH working solution to each well.
- Add the different concentrations of MTCA and the positive control to the wells. Include a blank control with only the solvent.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of each well at a wavelength of approximately 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$

- Plot the percentage of inhibition against the concentration of MTCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

2-Methylthiazolidine-4-carboxylic acid is a versatile molecule with important implications in drug development and toxicology. Its role as a cysteine prodrug makes it a valuable tool for modulating intracellular cysteine and glutathione levels, thereby offering potential therapeutic benefits in conditions associated with oxidative stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with MTCA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione - Google Patents [patents.google.com]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid (MTCA)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131024#synonyms-for-2-methylthiazolidine-4-carboxylic-acid-mtca>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com